molecular formula C16H12I2N4O2S B12035191 2,4-diiodo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

2,4-diiodo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Cat. No.: B12035191
M. Wt: 578.2 g/mol
InChI Key: FZOCFRAZUHSXPZ-UFWORHAWSA-N
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Description

2,4-diiodo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of iodine atoms, a methoxyphenyl group, and a triazole ring, which contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diiodo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple steps. One common method includes the reaction of 2,4-diiodophenol with 3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole under specific conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2,4-diiodo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenol derivatives, while substitution reactions can produce halogenated phenols .

Scientific Research Applications

2,4-diiodo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-diiodo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress response, thereby exerting its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
  • 2,4-dibromo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Uniqueness

Compared to similar compounds, 2,4-diiodo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol exhibits unique properties due to the presence of iodine atoms. These iodine atoms contribute to its higher molecular weight and distinct reactivity, making it suitable for specific applications that other halogenated derivatives may not fulfill .

Properties

Molecular Formula

C16H12I2N4O2S

Molecular Weight

578.2 g/mol

IUPAC Name

4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12I2N4O2S/c1-24-12-4-2-3-9(6-12)15-20-21-16(25)22(15)19-8-10-5-11(17)7-13(18)14(10)23/h2-8,23H,1H3,(H,21,25)/b19-8+

InChI Key

FZOCFRAZUHSXPZ-UFWORHAWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

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